molecular formula C11H7NO2 B14610572 (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile

(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile

Cat. No.: B14610572
M. Wt: 185.18 g/mol
InChI Key: WKJVYRMPRCBIFU-UITAMQMPSA-N
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Description

(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile typically involves the condensation of a benzofuran derivative with an appropriate nitrile compound. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetonitrile
  • (2Z)-2-(7-methyl-2-benzofuran-1-ylidene)acetonitrile

Uniqueness

(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile is unique due to the presence of the 7-methyl group and the specific configuration of the benzofuran ring. These structural features may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile

InChI

InChI=1S/C11H7NO2/c1-7-3-2-4-8-10(7)9(5-6-12)14-11(8)13/h2-5H,1H3/b9-5-

InChI Key

WKJVYRMPRCBIFU-UITAMQMPSA-N

Isomeric SMILES

CC1=C\2C(=CC=C1)C(=O)O/C2=C\C#N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC2=CC#N

Origin of Product

United States

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